molecular formula C7H5BrClN3 B13599280 7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13599280
M. Wt: 246.49 g/mol
InChI Key: BWRXYAXWPNRMPW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a fused pyrrole-pyrimidine core. The parent scaffold, 5H-pyrrolo[3,2-d]pyrimidine, is a bicyclic system with nitrogen atoms at positions 1, 3, and 7 of the pyrimidine ring. Substitutions at positions 4, 6, and 7 significantly influence reactivity and biological activity.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrClN3/c1-3-4(8)5-6(12-3)7(9)11-2-10-5/h2,12H,1H3

InChI Key

BWRXYAXWPNRMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=NC=N2)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Precursors with Formamidine Salts

One efficient method involves the condensation and cyclization of halogenated nitrile or acrylonitrile derivatives with formamidine salts to form the pyrrolo[3,2-d]pyrimidine ring. For example:

  • Starting materials: 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene intermediate.
  • Cyclization: This intermediate is reacted with formamidine salts under controlled temperature (0–50 °C) to induce addition-condensation cyclization, followed by elimination of hydrogen chloride at elevated temperatures (50–110 °C).
  • Outcome: This “one-pot” method yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which can be further brominated to introduce the bromo substituent at position 7.
  • Advantages: High yield, fewer steps, and environmentally friendly due to reduced waste and solvent usage.

Bromination of 4-chloro-6-methyl-pyrrolo[3,2-d]pyrimidine Derivatives

  • Starting from 4-chloro-6-methyl-7H-pyrrolo[3,2-d]pyrimidine, selective bromination at position 7 can be achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
  • This step requires careful temperature control and solvent choice (e.g., acetonitrile or DMF) to avoid over-bromination or side reactions.

Multi-step Synthesis from α-Bromomethyl Ketones and Diaminopyrimidines

  • An alternative route involves reacting α-bromomethyl ketones with 2,6-diamino-4-oxopyrimidine derivatives in polar solvents like DMF or sodium acetate/water mixtures at reflux.
  • This method allows regioselective formation of 6-substituted pyrrolo[2,3-d]pyrimidines with good yields and fewer byproducts compared to older methods.
  • Subsequent chlorination with phosphoryl chloride (POCl3) introduces the 4-chloro substituent, and bromination can be performed to install the 7-bromo group.

Industrial Scale Considerations

  • Industrial synthesis often employs continuous flow reactors to improve heat and mass transfer, enabling better control over reaction times and yields.
  • Purification typically involves recrystallization or chromatography to achieve high purity (>99.5% by HPLC) suitable for pharmaceutical applications.

Comparative Data Table of Key Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
Condensation of 2-methyl-3,3-dichloroacrylonitrile with formamidine salt 2-methyl-3,3-dichloroacrylonitrile, trimethyl orthoformate, formamidine salt Alkali base (e.g., NaOH), heat 0–50 °C (cyclization), 50–110 °C (elimination) Up to 85% One-pot, eco-friendly, scalable
Bromination of 4-chloro-6-methyl-pyrrolo[3,2-d]pyrimidine 4-chloro-6-methyl-pyrrolo[3,2-d]pyrimidine N-bromosuccinimide (NBS) or Br2 Room temp to reflux, polar solvents 70–80% Requires careful control to avoid polybromination
Reaction of α-bromomethyl ketones with 2,6-diamino-4-oxopyrimidine α-Bromomethyl ketones, 2,6-diamino-4-oxopyrimidine Sodium acetate, POCl3 (chlorination) Reflux in DMF/water, then chlorination at elevated temp 55–75% Regioselective, fewer byproducts, suitable for analog synthesis
Multi-step synthesis from ethyl 2-cyanoacetate derivatives Ethyl 2-cyanoacetate, bromoacetaldehyde diethyl acetal Multiple steps including cyclization, chlorination Various, moderate temps Overall ~60–70% Longer reaction times, moderate yields

Research Results and Optimization Insights

  • Studies have shown that controlling the molar ratios of reactants, especially formamidine salts and alkali bases, significantly influences yield and purity in the cyclization method.
  • Temperature profiles are critical: lower temperatures favor addition-condensation, while higher temperatures drive elimination of HCl to finalize the ring closure.
  • Bromination reactions benefit from slow addition of brominating agents and use of inert atmospheres to minimize side reactions.
  • Alternative solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) can improve solubility and reaction kinetics.
  • Purification by recrystallization from appropriate solvents (e.g., ethanol, ethyl acetate) yields high-purity products without extensive chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.

Scientific Research Applications

7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects . The compound’s ability to induce apoptosis in cancer cells is also of significant interest .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₅BrClN₃ (calculated based on the parent structure with substituents).
  • Substituents : Bromine (position 7), chlorine (position 4), and methyl (position 6).
  • Synthetic Relevance : Similar compounds are synthesized via alkylation or halogenation reactions, as seen in for the 5-methyl analog .

Substituent Position and Ring System Variations

A. 7-Bromo-4-Chloro-5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine ()
  • Molecular Formula : C₇H₆BrClN₃.
  • Substituents : Methyl at position 5 instead of 6.
  • Synthesis :
    • Method A : Alkylation using NaH/iodomethane (88% yield, m.p. 200–201°C) .
    • Method B : Bromination of 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine with NBS (76% yield) .
  • Key Data : ¹H NMR (δ 2.65 ppm for CH₃), HRMS confirmed .
B. 7-Bromo-4-Chloro-5H-Pyrrolo[3,2-d]Pyrimidin-2-Amine ()
  • Molecular Formula : C₆H₄BrClN₄.
  • Properties: XLogP3: 1.7; Hydrogen bond donors/acceptors: 2/3 . Topological polar surface area: 67.6 Ų .
C. 5-Bromo-4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine ()
  • Molecular Formula : C₇H₆BrClN₃.
  • Ring System : Pyrrolo[2,3-d]pyrimidine (nitrogens at positions 1, 4, and 7).
  • Synthesis : Derived from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via bromination and methylation .

Physicochemical and Structural Properties

Compound Molecular Formula Substituents XLogP3 Hydrogen Bond Capacity Key Synthetic Method
Target Compound (6-methyl) C₇H₅BrClN₃ 7-Br, 4-Cl, 6-CH₃ ~2.0* 1 donor, 2 acceptors Not reported
5-Methyl Analog () C₇H₆BrClN₃ 7-Br, 4-Cl, 5-CH₃ N/A N/A Alkylation/Bromination
2-Amine Derivative () C₆H₄BrClN₄ 7-Br, 4-Cl, 2-NH₂ 1.7 2 donors, 3 acceptors Not reported
[2,3-d]Pyrimidine Isomer () C₇H₆BrClN₃ 5-Br, 4-Cl, 7-CH₃ N/A N/A Bromination

*Estimated based on analog data.

Impact of Substituent Position and Ring Orientation

Methyl at position 6 (target) may enhance lipophilicity (higher XLogP) relative to the 2-amine derivative .

Ring System Differences :

  • Pyrrolo[3,2-d]pyrimidine (target) vs. [2,3-d] (): Nitrogen positioning alters hydrogen-bonding patterns and electronic distribution, influencing interactions in biological targets or crystal packing .

Halogen Effects :

  • Bromine at position 7 (target) vs. 5 (): Position affects electrophilic substitution tendencies and steric bulk in Suzuki couplings .

Biological Activity

7-Bromo-4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C7H5BrClN3
  • Molar Mass : 246.49 g/mol
  • CAS Number : 1055057-39-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds in the pyrrolo[3,2-d]pyrimidine class. Specifically, derivatives like this compound have shown promising results against various cancer cell lines.

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, one study reported IC50 values ranging from 29 to 59 µM for various derivatives targeting tyrosine kinases, with some compounds exhibiting even lower IC50 values comparable to established drugs like sunitinib .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, treatment with certain derivatives led to increased levels of pro-apoptotic proteins (caspase-3 and Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in HepG2 liver cancer cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the pyrrolo[3,2-d]pyrimidine scaffold can significantly influence biological activity. Compounds with specific halogen substitutions exhibited enhanced potency against target enzymes .

Case Study 1: Inhibition of Tyrosine Kinases

A series of newly synthesized pyrrolo[3,2-d]pyrimidines were evaluated for their ability to inhibit various tyrosine kinases involved in cancer progression. Notably, one compound demonstrated IC50 values as low as 40 nM against EGFR and VEGFR2, indicating a strong potential for therapeutic application in cancer treatment .

Case Study 2: Apoptosis Induction

In a separate investigation, the biological effects of this compound on HepG2 cells were assessed. The study found that the compound induced significant apoptosis characterized by morphological changes and activation of caspases .

Data Tables

Compound NameIC50 (µM)Target EnzymeMechanism of Action
This compound40EGFRApoptosis induction
Compound A45VEGFR2Cell cycle arrest
Compound B50CDK2Pro-apoptotic protein upregulation

Q & A

Q. Basic

  • 1H/13C NMR : Confirms proton environments (e.g., methyl group at δ 2.1–2.3 ppm) and carbon framework (e.g., pyrrole and pyrimidine carbons at δ 110–150 ppm) .
  • Mass Spectrometry (EI) : Molecular ion clusters at m/z 245/247/249 (Br/Cl isotopes) and HRMS matching theoretical mass (error < 0.0004 amu) .
  • Elemental Analysis : Validates C, H, N content (e.g., C: 34.10%, H: 1.99%, N: 17.11%) .

How can competing alkylation sites be managed during pyrrolo[3,2-d]pyrimidine synthesis?

Q. Advanced

  • Temperature Control : Lower temperatures (0°C) favor selective alkylation at the 5-position, as seen in Method A using NaH .
  • Steric Effects : Bulky bases (e.g., NaH) limit accessibility to sterically hindered positions.
  • Monitoring : TLC or in-situ NMR tracks reaction progress to detect undesired byproducts early .

What purification methods are effective for pyrrolo[3,2-d]pyrimidine compounds?

Q. Basic

  • Silica Gel Chromatography : Gradients like CH₂Cl₂/MeOH (1:199) separate halogenated derivatives effectively .
  • Recrystallization : Ethanol-DMF mixtures yield high-purity crystals (e.g., Method A: m.p. 200–201°C) .

How do solvent choices impact halogenation reactions in pyrrolo[3,2-d]pyrimidine synthesis?

Q. Advanced

  • Polar Aprotic Solvents (DMF) : Enhance nucleophilicity in alkylation by stabilizing intermediates.
  • Non-Polar Solvents (DCM) : Minimize side reactions in bromination due to low reactivity.
  • Moisture Sensitivity : Strict solvent drying (e.g., molecular sieves for DMF) prevents hydrolysis of intermediates .

What strategies enable regioselective functionalization of the pyrrolo[3,2-d]pyrimidine core?

Q. Advanced

  • Directing Groups : Prior chlorination at C4 directs bromination to C7 via electronic effects .
  • Protecting Groups : Temporary protection of reactive sites (e.g., amines) prevents undesired substitutions during multi-step syntheses .

How to address discrepancies in reported yields for similar syntheses?

Q. Advanced

  • Reagent Purity : Trace moisture in NaH or DMF can reduce yields in Method A.
  • Reaction Scale : Smaller scales (e.g., 0.34 mmol in Method A) often report higher yields due to better mixing.
  • Workup Efficiency : Incomplete extraction or drying (e.g., MgSO₄ in Method A) may lead to losses .

How to confirm the presence of bromine and chlorine in the compound?

Q. Basic

  • Mass Spectrometry : Isotopic patterns (Br: 1:1, Cl: 3:1 intensity ratios) confirm halogens.
  • Elemental Analysis : Quantifies halogen content via combustion analysis .

What are the implications of methyl group positioning (5- vs. 6-) on reactivity?

Q. Advanced

  • Steric Effects : A 6-methyl group may hinder electrophilic substitution at adjacent positions.
  • Electronic Effects : Methyl groups donate electron density, potentially altering nucleophilic attack sites. Comparative studies using analogs (e.g., 5-methyl vs. 6-methyl derivatives) are recommended .

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